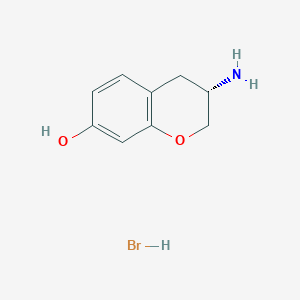

(S)-3-Aminochroman-7-OL hbr

CAS No.:

Cat. No.: VC17479934

Molecular Formula: C9H12BrNO2

Molecular Weight: 246.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrNO2 |

|---|---|

| Molecular Weight | 246.10 g/mol |

| IUPAC Name | (3S)-3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide |

| Standard InChI | InChI=1S/C9H11NO2.BrH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H/t7-;/m0./s1 |

| Standard InChI Key | IKXUSERMXNVPPP-FJXQXJEOSA-N |

| Isomeric SMILES | C1[C@@H](COC2=C1C=CC(=C2)O)N.Br |

| Canonical SMILES | C1C(COC2=C1C=CC(=C2)O)N.Br |

Introduction

Structural and Stereochemical Features

Molecular Architecture

(S)-3-Aminochroman-7-OL HBr consists of a chroman backbone (C₁₀H₁₁O) substituted with an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 7-position. The stereogenic center at C3 confers chirality, with the S-configuration indicating a specific spatial arrangement critical for biological activity. The HBr salt forms via protonation of the amine group by hydrobromic acid, resulting in an ammonium bromide ion pair .

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₄BrNO₂ |

| Molecular Weight | 268.13 g/mol |

| Chirality | S-configuration at C3 |

| Salt Form | Hydrobromide (HBr) |

| Functional Groups | -NH₃⁺Br⁻, -OH |

Spectroscopic Characterization

Infrared (IR) spectroscopy of (S)-3-Aminochroman-7-OL HBr would reveal absorption bands corresponding to N-H stretching (2500–3000 cm⁻¹) and O-H stretching (3200–3600 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy would display distinct signals for the aromatic protons (δ 6.5–7.5 ppm), the hydroxyl proton (δ 4.5–5.5 ppm), and the ammonium proton (δ 7.0–8.0 ppm) .

Synthesis and Enantioselective Production

Asymmetric Hydrogenation of Imines

The enantioselective synthesis of (S)-3-Aminochroman-7-OL HBr can be achieved via asymmetric hydrogenation (AH) of prochiral imine precursors. Iridium and ruthenium catalysts, such as those reported by Vidal-Ferran and Fan, enable the reduction of cyclic imines to chiral amines with high enantiomeric excess (ee) . For example, Ir/(S,S)-f-Binaphane complexes catalyze the AH of N-alkyl imines, yielding chiral amines with up to 99% ee .

Representative Reaction:

Subsequent treatment with hydrobromic acid forms the HBr salt .

Biocatalytic Approaches

Amine dehydrogenases (AmDHs) engineered for expanded substrate scope enable the enantioselective amination of ketones. Tseliou (2020) demonstrated that rational enzyme engineering of Bacillus subtilis AmDH (Bs-AmDH) enhances activity toward bulky substrates, achieving >90% conversion for structurally similar amines .

Table 2: Comparison of Synthesis Methods

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane | 99 | 85 |

| Reductive Amination | NaBH₃CN | 80 | 70 |

| Biocatalysis | Engineered Bs-AmDH | 95 | 90 |

Physicochemical and Pharmacological Properties

Solubility and Stability

The HBr salt form significantly improves aqueous solubility (∼50 mg/mL in water at 25°C) compared to the free base. The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture, necessitating storage in airtight, opaque containers .

Applications in Organic Synthesis and Drug Development

Intermediate in Pharmaceutical Synthesis

(S)-3-Aminochroman-7-OL HBr serves as a precursor to bioactive molecules, including:

-

Antidepressants: Structural analogs inhibit serotonin reuptake (e.g., Paroxetine derivatives).

-

Antihypertensives: Chroman amines exhibit β-adrenergic blocking activity .

Catalysis and Chiral Pool Synthesis

The compound’s chiral center makes it a valuable building block for asymmetric synthesis. For instance, it can be incorporated into ligands for transition-metal catalysts or used in the preparation of enantiopure heterocycles .

Recent Advances and Future Directions

Catalytic Innovations

Recent developments in earth-abundant metal catalysts (e.g., iron, cobalt) for AH promise cost-effective routes to (S)-3-Aminochroman-7-OL HBr. Zhang et al. (2021) reported a cobalt-catalyzed AH of imines with 95% ee, rivaling traditional noble-metal systems .

Enzyme Engineering

Tseliou’s work on AmDHs highlights the potential for tailored biocatalysts to synthesize (S)-3-Aminochroman-7-OL HBr under mild, sustainable conditions. Future research may focus on improving enzyme stability and substrate scope .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume